molecular formula C15H17N5O2 B2718521 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 838898-97-8

3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2718521
CAS No.: 838898-97-8
M. Wt: 299.334
InChI Key: JJEZJTWKHCGDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione is a synthetic purine-2,6-dione derivative intended for research and experimental use only. It is structurally characterized by a benzyl(methyl)aminomethyl substitution at the 8-position of the purine-dione core, a feature it shares with other researched compounds such as 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione . This specific structural motif is of significant interest in medicinal chemistry for its potential to interact with various biological targets. Compounds with this core structure are frequently investigated for their potential pharmacological activities. Related research explores similar structures as potential modulators of neurological signaling pathways, drawing parallels to studies on dopamine receptor agonists that affect urinary bladder function . Other purine-2,6-dione derivatives are investigated as novel anti-cancer agents, particularly targeting pathways like MYC expression and mTOR signaling, which are crucial in cancers such as Medulloblastoma . The mechanism of action for research compounds in this class can vary widely but may involve the inhibition of key enzymes involved in cell proliferation or modulation of receptor-mediated signaling. As with many antimetabolite or targeted therapies, the primary activity may involve interference with DNA synthesis or specific protein-protein interactions critical for cancer cell survival . Researchers are encouraged to explore its specific properties in areas including but not limited to enzyme inhibition assays, receptor binding studies, and cellular viability tests. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-19(8-10-6-4-3-5-7-10)9-11-16-12-13(17-11)20(2)15(22)18-14(12)21/h3-7H,8-9H2,1-2H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEZJTWKHCGDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a methylbenzylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process usually includes steps like purification and crystallization to obtain the final product in a pure form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound’s purity and quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling, which can lead to changes in cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Diversity

The compound’s closest structural analogues are 8-substituted purine-2,6-diones with modifications at N3, N7, and C6. Key comparisons include:

Table 1: Substituent Profiles and Molecular Properties
Compound Name N3 Substituent C8 Substituent N7 Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Methyl Methylbenzylamino-methyl -H C₁₈H₂₂N₆O₂* ~354.4* Not explicitly stated
8-(Benzyl(methyl)amino)-3-methyl-7-octyl... Methyl Benzyl(methyl)amino Octyl C₂₂H₃₁N₅O₂ 397.5 Enhanced lipophilicity
8-Biphenyl-1,3,7-trimethyl... (Compound 20) Methyl Styryl Methyl C₂₃H₂₂N₄O₂ 386.5 Aromaticity-driven π-π interactions
3-Ethyl-8-mercapto-1-(tetrahydro-2H-pyran) Ethyl Mercapto (-SH) Tetrahydro-pyran C₁₄H₂₀N₄O₃S 324.4 Thiol reactivity; potential enzyme inhibition
Caffeine - - Methyl (N1, N3, N7) C₈H₁₀N₄O₂ 194.2 CNS stimulant
Proxyphylline Methyl 2-Hydroxypropyl Methyl C₁₀H₁₄N₄O₃ 238.2 Bronchodilator

*Note: Values marked with * are inferred from structural analysis.

Key Structural and Functional Differences

This may enhance receptor binding specificity compared to thiolated analogues .

N7 Modifications :

  • Unlike proxyphylline (N7-2-hydroxypropyl, ) or 7-octyl derivatives (), the target compound retains a hydrogen at N5. This absence of a bulky N7 group may reduce steric hindrance in binding interactions .

Pharmacophore Influence: The methylbenzylamino group shares similarities with TRPC4/5 inhibitors (), which feature substituted benzyl groups.

Pharmacological Implications

While direct biological data for the target compound is unavailable, structural parallels suggest:

  • Enhanced Lipophilicity : The methylbenzyl group may improve blood-brain barrier penetration compared to polar analogues like 8-mercapto derivatives .
  • Receptor Specificity: The benzylamino moiety could mimic TRPC inhibitors () or adenosine receptor antagonists, though further testing is required.

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